molecular formula C8H10ClNO2 B076541 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 13983-22-7

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B076541
CAS No.: 13983-22-7
M. Wt: 187.62 g/mol
InChI Key: ACDHRNXIPTYGEZ-UHFFFAOYSA-N
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Description

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a hydroxyl group, a chloromethyl group, and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of 4-picoline or isonicotinic acid. These methods are preferred due to their high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of all three functional groups (hydroxyl, chloromethyl, and methyl) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHRNXIPTYGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161176
Record name 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13983-22-7
Record name 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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